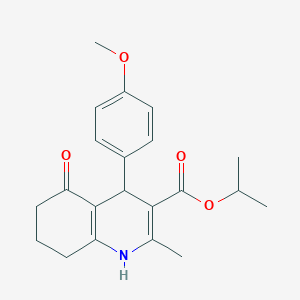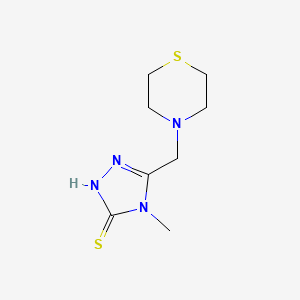![molecular formula C17H26N2O3S B4890978 N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4890978.png)
N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a promising drug candidate for the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to first-generation TKIs, such as gefitinib and erlotinib.
Mécanisme D'action
N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide selectively targets the mutant EGFR with T790M mutation, which confers resistance to first-generation TKIs. This compound irreversibly binds to the ATP-binding pocket of the mutant EGFR, resulting in inhibition of EGFR signaling and induction of apoptosis in cancer cells. This compound has minimal activity against wild-type EGFR, which is essential for normal cellular function.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of NSCLC cells with T790M mutation in vitro and in vivo. In addition, this compound has demonstrated good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. This compound has also shown minimal toxicity and good tolerability in clinical trials, with manageable adverse events such as diarrhea, rash, and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity for the mutant EGFR with T790M mutation, good pharmacokinetic properties, and minimal toxicity. However, this compound has some limitations, including its irreversible binding to the ATP-binding pocket of the mutant EGFR, which may limit its effectiveness in the long term. In addition, this compound may not be effective against NSCLC cells with other mechanisms of resistance, such as MET amplification.
Orientations Futures
There are several future directions for the development of N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide and its analogs. First, the combination of this compound with other targeted therapies, such as MET inhibitors or immune checkpoint inhibitors, may enhance its efficacy and overcome resistance mechanisms. Second, the identification of biomarkers for patient selection and monitoring of treatment response may improve the clinical outcomes of this compound. Third, the optimization of the pharmacokinetic properties and toxicity profile of this compound may further improve its clinical utility. Finally, the development of next-generation EGFR TKIs with improved selectivity and potency may overcome the limitations of this compound and provide better treatment options for NSCLC patients.
Méthodes De Synthèse
N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide was first synthesized by AstraZeneca, a British-Swedish multinational pharmaceutical company, in 2010. The synthesis of this compound involves the reaction of 3,5-dimethylphenylamine with 1-bromo-2-chloroethane to form N-(3,5-dimethylphenyl)-2-chloroethylamine. The resulting compound is then reacted with sodium hydride and 1-azepanone to form this compound, which is this compound.
Applications De Recherche Scientifique
N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutation, which accounts for approximately 50% of acquired resistance to first-generation TKIs. This compound has shown significant efficacy in inhibiting the growth of NSCLC cells with T790M mutation in vitro and in vivo. In addition, this compound has demonstrated minimal toxicity and good tolerability in clinical trials, with manageable adverse events.
Propriétés
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-10-15(2)12-16(11-14)19(23(3,21)22)13-17(20)18-8-6-4-5-7-9-18/h10-12H,4-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYTZJCMIONBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)N2CCCCCC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644089 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890895.png)

![3-bromo-4-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4890905.png)
![6-methyl-N,N-dipropyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4890909.png)

![3-(4-fluorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4890925.png)
![1-(3-methylphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890930.png)

![methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4890946.png)
![ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4890954.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4890959.png)
![N-[6-methyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B4890986.png)
![6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B4890998.png)
![2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4891001.png)